molecular formula C15H20BClO4 B2822860 2-(Acetoxymethyl)-6-chlorophenylboronic Acid Pinacol Ester CAS No. 2304634-54-4

2-(Acetoxymethyl)-6-chlorophenylboronic Acid Pinacol Ester

Cat. No.: B2822860
CAS No.: 2304634-54-4
M. Wt: 310.58
InChI Key: KEYPTOOCEBHZGG-UHFFFAOYSA-N
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Description

2-(Acetoxymethyl)-6-chlorophenylboronic acid pinacol ester is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The pinacol ester moiety enhances the stability of the boronic acid, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acetoxymethyl)-6-chlorophenylboronic acid pinacol ester typically involves the reaction of 2-(acetoxymethyl)-6-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the ester is complete .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, the recovery and recycling of reagents, such as pinacol, can be implemented to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Acetoxymethyl)-6-chlorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or borate ester.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or borohydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Acetoxymethyl)-6-chlorophenylboronic acid pinacol ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 2-Aminophenylboronic acid pinacol ester
  • 4-Methoxyphenylboronic acid pinacol ester

Comparison

Compared to similar compounds, 2-(acetoxymethyl)-6-chlorophenylboronic acid pinacol ester is unique due to the presence of the acetoxymethyl and chloro substituents. These groups can influence the reactivity and stability of the compound, making it more suitable for specific applications in organic synthesis and medicinal chemistry. The chloro substituent, in particular, can enhance the compound’s ability to participate in electrophilic aromatic substitution reactions .

Properties

IUPAC Name

[3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BClO4/c1-10(18)19-9-11-7-6-8-12(17)13(11)16-20-14(2,3)15(4,5)21-16/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYPTOOCEBHZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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